1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea
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Overview
Description
1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea is a synthetic organic compound with intriguing pharmacological potential, primarily due to its structural complexity and diverse functional groups. These attributes render it a candidate for numerous applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Here’s a simplified outline of a potential synthetic route:
Formation of 1-ethyl-1H-pyrazole-4-carboxylic acid: : Starting with ethyl hydrazine and β-keto ester under reflux conditions.
Oxadiazole Ring Formation: : Cyclization with thionyl chloride to yield 1-ethyl-1H-pyrazole-4-carbonyl chloride, then reacting with amidoxime to form the 1,2,4-oxadiazole ring.
Urea Derivative Formation: : Introduction of the benzylurea moiety using carbodiimide chemistry to couple 3-fluorobenzylamine with the intermediate oxadiazole compound.
Industrial Production Methods
While the above laboratory synthesis might be feasible on a small scale, industrial production would necessitate optimizing conditions for higher yields and cost-efficiency. This involves:
Catalysis to enhance reaction rates.
Solvent choice to balance solubility and safety.
Temperature and pressure control to maximize yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, potentially altering the pyrazole ring or the urea linkage.
Reduction: : Reduction reactions might target the oxadiazole ring or the fluorobenzyl group.
Substitution: : Various nucleophilic or electrophilic substitution reactions are feasible due to the presence of reactive sites on the rings and the urea moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halides, bases like sodium hydride.
Major Products
From Oxidation: : Potentially hydroxylated derivatives.
From Reduction: : Partially reduced intermediates.
From Substitution: : Varied substitution products depending on the reagent used.
Scientific Research Applications
Chemistry
As a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
Studies on its interaction with biological macromolecules could reveal new pathways or targets for drug discovery.
Medicine
Industry
Used in the development of advanced materials, coatings, or as intermediates in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: : By binding to the active sites of enzymes, altering their function.
Receptor Modulation: : Interaction with cellular receptors to either block or activate signaling pathways.
The pathways involved could include alterations in cellular metabolism, signal transduction mechanisms, or direct interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
1-(pyrazol-4-ylmethyl)-3-benzylurea
1-(1H-pyrazol-4-ylmethyl)-3-(4-fluorobenzyl)urea
1-((3-(1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea
Uniqueness
Structural Complexity: : Unique combination of pyrazole, oxadiazole, and fluorobenzyl groups.
Functional Diversity: : Offers a variety of reactive sites for chemical reactions, making it versatile in synthetic applications.
Pharmacological Potential: : Distinct from other similar compounds due to specific receptor interactions and biological pathways it can modulate.
This compound stands out in scientific research for its potential to unlock new avenues in drug discovery and material science due to its unique chemical properties and reactivity.
Properties
IUPAC Name |
1-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2/c1-2-23-10-12(8-20-23)15-21-14(25-22-15)9-19-16(24)18-7-11-4-3-5-13(17)6-11/h3-6,8,10H,2,7,9H2,1H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHUZKNFEYZIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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